molecular formula C10H16N2 B14337749 N,N,2,3,5-Pentamethylpyridin-4-amine CAS No. 103014-07-9

N,N,2,3,5-Pentamethylpyridin-4-amine

Cat. No.: B14337749
CAS No.: 103014-07-9
M. Wt: 164.25 g/mol
InChI Key: WAFBQSRXGWAYEW-UHFFFAOYSA-N
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Description

N,N,2,3,5-Pentamethylpyridin-4-amine is a chemical compound belonging to the pyridine family. It is characterized by its unique structure, which includes a pyridine ring substituted with five methyl groups and an amine group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,3,5-Pentamethylpyridin-4-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2,3,5-trimethylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N,N,2,3,5-Pentamethylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,2,3,5-Pentamethylpyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,2,3,5-Pentamethylpyridin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, facilitating various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially leading to biological effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpyridin-4-amine: Similar structure but with fewer methyl groups.

    2,3,5-Trimethylpyridine: Lacks the amine group at the fourth position.

    N,N,2,3,5-Tetramethylpyridin-4-amine: Similar but with one less methyl group.

Uniqueness

N,N,2,3,5-Pentamethylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

103014-07-9

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N,N,2,3,5-pentamethylpyridin-4-amine

InChI

InChI=1S/C10H16N2/c1-7-6-11-9(3)8(2)10(7)12(4)5/h6H,1-5H3

InChI Key

WAFBQSRXGWAYEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1N(C)C)C)C

Origin of Product

United States

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